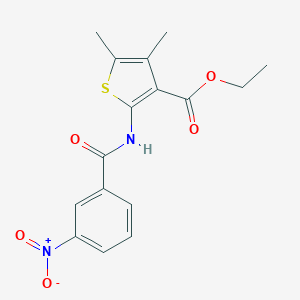![molecular formula C22H19BrINO2 B412726 N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B412726.png)
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-bromo-benzylamine and 4-iodo-aniline, followed by their coupling with 2-m-tolyloxy-acetic acid under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a probe or ligand in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-(4-Bromo-benzyl)-N-(4-chloro-phenyl)-2-m-tolyloxy-acetamide
- N-(4-Iodo-benzyl)-N-(4-iodo-phenyl)-2-m-tolyloxy-acetamide
- N-(4-Bromo-benzyl)-N-(4-iodo-phenyl)-2-phenoxy-acetamide
Uniqueness
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. This dual halogenation may provide distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H19BrINO2 |
|---|---|
分子量 |
536.2g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19BrINO2/c1-16-3-2-4-21(13-16)27-15-22(26)25(20-11-9-19(24)10-12-20)14-17-5-7-18(23)8-6-17/h2-13H,14-15H2,1H3 |
InChIキー |
SEZFDPXUWAVHNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,4-Dimethylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B412645.png)



![N-(4-chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412655.png)

![2-{[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B412658.png)
![N-(4-chlorophenyl)-2-{[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412659.png)



![N-(4-bromophenyl)-2-{[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412665.png)
